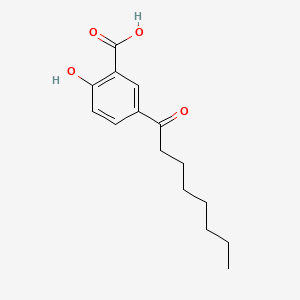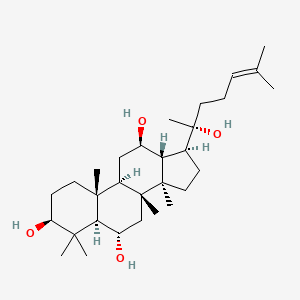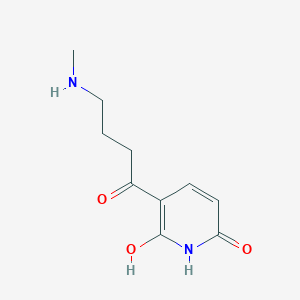
2,6-Dihydroxypseudooxynicotine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dihydroxypseudooxynicotine is a dihydroxypyridine that is pseudooxynicotine in which the hydrogens at positions 2 and 6 on the pyridine ring are substituted by hydroxy groups. It is a dihydroxypyridine, a secondary amino compound and an aromatic ketone. It derives from a pseudooxynicotine. It is a conjugate base of a 2,6-dihydroxypseudooxynicotinium(1+).
Aplicaciones Científicas De Investigación
Enzymatic Catabolism in Bacterial Degradation
2,6-Dihydroxypseudooxynicotine is involved in bacterial nicotine degradation. For instance, Arthrobacter nicotinovorans uses an enzyme to catalyze the cleavage of 2,6-dihydroxypseudooxynicotine into other compounds as part of nicotine catabolism. This enzyme, possibly the first C—C bond hydrolase involved in the biodegradation of a heterocyclic compound, plays a critical role in this process (Sachelaru et al., 2005).
Role in Bioremediation
Bioremediation involves using microorganisms to degrade environmental pollutants. Agrobacterium tumefaciens S33, for example, degrades nicotine through a hybrid of the pyridine and pyrrolidine pathways. In this process, 6-hydroxypseudooxynicotine dehydrogenase is a key enzyme that catalyzes the oxidation of 6-hydroxypseudooxynicotine to 6-hydroxy-3-succinoyl-semialdehyde-pyridine. This pathway helps in understanding the catabolism of N-heterocyclic aromatic compounds in microorganisms (Wang et al., 2019).
Potential in Chemical Synthesis
The compound plays a role in the synthesis of various chemicals. For example, 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens TN5, a key enzyme in certain pathways, uses 2,6-dihydroxypyridine, a precursor of 2,6-dihydroxypseudooxynicotine, for the chemical synthesis of substances like 5-aminolevulinic acid, used in plant growth hormones, herbicides, and cancer therapy (Nakano et al., 1999).
Other Chemical Reactions
2,6-Dihydroxypyridine, a closely related compound, has been found efficient in the deoxygenation of sulfoxides under mild conditions, compatible with various functional groups (Miller et al., 2000).
Understanding Nicotine Metabolism
Research on 2,6-dihydroxypseudooxynicotine contributes to a broader understanding of nicotine metabolism. The transformation of compounds like nornicotine into 6-hydroxy-nornicotine and subsequent products helps elucidate the molecular mechanisms of nicotine and its derivatives' degradation (Qiu et al., 2016).
Propiedades
Nombre del producto |
2,6-Dihydroxypseudooxynicotine |
|---|---|
Fórmula molecular |
C10H14N2O3 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
6-hydroxy-5-[4-(methylamino)butanoyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C10H14N2O3/c1-11-6-2-3-8(13)7-4-5-9(14)12-10(7)15/h4-5,11H,2-3,6H2,1H3,(H2,12,14,15) |
Clave InChI |
JJJLAXLRPLCXNT-UHFFFAOYSA-N |
SMILES |
CNCCCC(=O)C1=C(NC(=O)C=C1)O |
SMILES canónico |
CNCCCC(=O)C1=C(NC(=O)C=C1)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



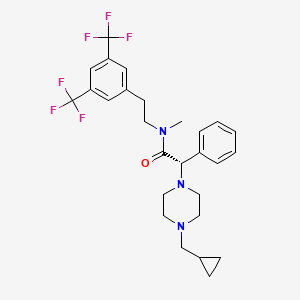
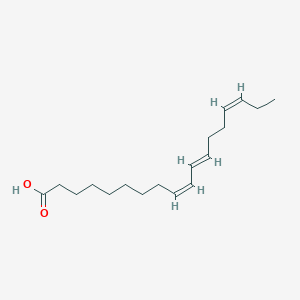
![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B1242822.png)
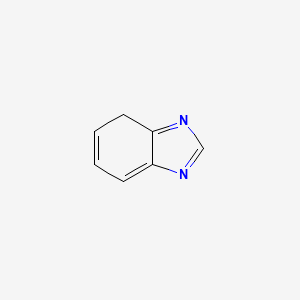
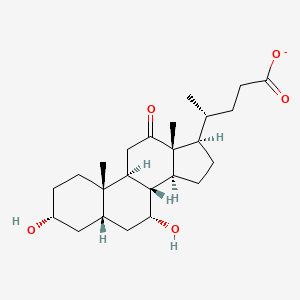
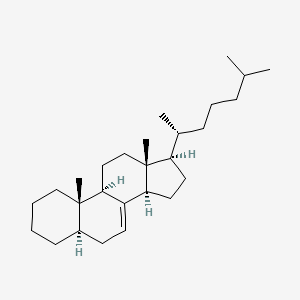
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242827.png)
![1-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-3-propan-2-ylthiourea](/img/structure/B1242830.png)
![2-chloro-5-[(2E)-2-[(4-morpholin-4-ylphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1242832.png)
![3-[31-(3-Aminopropyl)-11,44-dihydroxy-3,6,24,34-tetrakis(1-hydroxyethyl)-18-[(4-hydroxyphenyl)methyl]-21-methyl-2,5,8,14,17,20,23,26,30,33,36,39,42-tridecaoxo-15-propan-2-yl-28-tridecyl-29-oxa-1,4,7,13,16,19,22,25,32,35,38,41-dodecazatricyclo[41.3.0.09,13]hexatetracontan-40-yl]-3-hydroxypropanamide](/img/structure/B1242834.png)
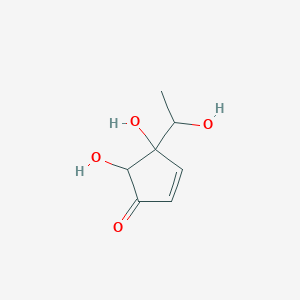
![(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)-4-piperidinyl]-2-phenylacetamide](/img/structure/B1242836.png)
